Cas no 87831-83-2 (2-acetamido-3-(pyrazin-2-yl)propanoic acid)

2-Acetamido-3-(pyrazin-2-yl)propanoic acid is a specialized organic compound featuring a pyrazine ring and an acetamido-propanoic acid backbone. Its structural uniqueness makes it valuable in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate in the synthesis of bioactive molecules. The pyrazine moiety offers opportunities for hydrogen bonding and π-stacking interactions, enhancing its utility in drug design. The compound's well-defined functional groups allow for further derivatization, enabling tailored modifications for specific applications. Its stability under standard conditions ensures reliable handling in laboratory settings. This compound is primarily of interest to researchers exploring novel heterocyclic frameworks for therapeutic development.
2-acetamido-3-(pyrazin-2-yl)propanoic acid structure
87831-83-2 structure
Product Name:2-acetamido-3-(pyrazin-2-yl)propanoic acid
CAS No:87831-83-2
MF:C9H11N3O3
MW:209.201941728592
CID:6010450
PubChem ID:22747891
Update Time:2025-10-29

2-acetamido-3-(pyrazin-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Pyrazinepropanoic acid, α-(acetylamino)- (9CI)
    • 2-acetamido-3-(pyrazin-2-yl)propanoic acid
    • 87831-83-2
    • SCHEMBL6190862
    • EN300-2314924
    • AKOS013461745
    • Inchi: 1S/C9H11N3O3/c1-6(13)12-8(9(14)15)4-7-5-10-2-3-11-7/h2-3,5,8H,4H2,1H3,(H,12,13)(H,14,15)
    • InChI Key: VILMHIRFBDDNRH-UHFFFAOYSA-N
    • SMILES: C1(CC(NC(C)=O)C(O)=O)=NC=CN=C1

Computed Properties

  • Exact Mass: 209.08004122g/mol
  • Monoisotopic Mass: 209.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 92.2Ų

Experimental Properties

  • Density: 1.314±0.06 g/cm3(Predicted)
  • Boiling Point: 493.3±45.0 °C(Predicted)
  • pka: 3.33±0.10(Predicted)

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2-acetamido-3-(pyrazin-2-yl)propanoic acid Related Literature

Additional information on 2-acetamido-3-(pyrazin-2-yl)propanoic acid

Comprehensive Overview of 2-acetamido-3-(pyrazin-2-yl)propanoic acid (CAS No. 87831-83-2): Properties, Applications, and Research Insights

2-acetamido-3-(pyrazin-2-yl)propanoic acid (CAS No. 87831-83-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This compound, often referred to as a pyrazine derivative, combines an acetamido group with a propanoic acid backbone, making it a versatile intermediate in drug discovery and development. Researchers are particularly interested in its potential role as a building block for bioactive molecules, especially in the design of enzyme inhibitors and receptor modulators.

The molecular structure of 2-acetamido-3-(pyrazin-2-yl)propanoic acid features a pyrazine ring, a heterocyclic moiety known for its electron-deficient nature, which contributes to the compound's ability to participate in hydrogen bonding and π-π stacking interactions. These properties are critical in medicinal chemistry, where the compound is explored for its potential in targeting metabolic pathways and signaling cascades. Recent studies have highlighted its relevance in the synthesis of peptidomimetics, a class of compounds that mimic natural peptides but exhibit enhanced stability and bioavailability.

In the context of current research trends, 2-acetamido-3-(pyrazin-2-yl)propanoic acid aligns with the growing demand for small-molecule therapeutics and precision medicine. The compound's structural versatility allows for modifications that can fine-tune its pharmacological properties, making it a valuable candidate for addressing unmet medical needs. For instance, its potential applications in neurodegenerative disease research and immune modulation are areas of active investigation, reflecting broader industry interests in these therapeutic domains.

From a synthetic perspective, the preparation of 2-acetamido-3-(pyrazin-2-yl)propanoic acid typically involves multi-step organic reactions, including amide coupling and heterocyclic functionalization. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric methods have been employed to improve yield and enantioselectivity, addressing common challenges in the production of chiral intermediates. These innovations are particularly relevant to researchers searching for efficient synthetic routes or green chemistry alternatives in compound manufacturing.

The compound's physicochemical properties, including its solubility profile and thermal stability, have been characterized to facilitate its use in various experimental settings. For example, its moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol makes it suitable for in vitro assays, while its stability under physiological conditions supports its evaluation in biological systems. Such data are often sought after by scientists performing high-throughput screening or structure-activity relationship (SAR) studies.

Beyond its pharmaceutical applications, 2-acetamido-3-(pyrazin-2-yl)propanoic acid has also been explored in material science for the development of functionalized polymers and metal-organic frameworks (MOFs). Its ability to act as a chelating ligand for transition metals opens doors to catalytic applications and the design of novel materials with tailored properties. This interdisciplinary relevance underscores the compound's value across multiple scientific disciplines, appealing to researchers interested in convergent technologies.

In summary, 2-acetamido-3-(pyrazin-2-yl)propanoic acid (CAS No. 87831-83-2) represents a compelling case study in the intersection of organic chemistry, drug discovery, and advanced materials. Its multifaceted applications and adaptability to modern synthetic strategies position it as a compound of enduring interest in both academic and industrial research. As the scientific community continues to explore its potential, this molecule is likely to remain a focal point for innovation in targeted therapy development and functional material design.

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